Osaterone acetate

Description

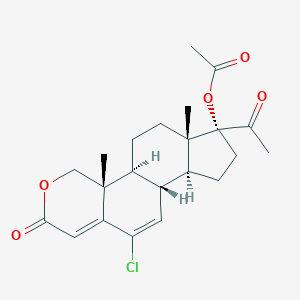

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTIOMQDFOYCEN-OFUYBIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030455 | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105149-00-6 | |

| Record name | (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105149-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osaterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-alpha-Acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR26FSV5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Androgen Receptor (AR) Antagonism

Osaterone (B1677506) acetate (B1210297) functions as a steroidal antiandrogen by interfering with the action of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), at the cellular level. wikipedia.orgeuropa.eueuropa.eu

Competitive Inhibition of Dihydrotestosterone (DHT) Binding to Androgen Receptors

A key mechanism by which osaterone acetate exerts its antiandrogenic effects is through competitive inhibition of DHT binding to androgen receptors. europa.eueuropa.eunih.govresearchgate.net DHT is a highly potent androgen that plays a significant role in the development and growth of the prostate gland. wikipedia.orgwikidoc.org By competing with DHT for binding sites on the androgen receptor, this compound prevents the formation of the hormone-receptor complex, which is essential for the translocation of the receptor into the nucleus and the subsequent regulation of androgen-responsive gene expression. nih.govresearchgate.net This competitive blockade reduces the downstream effects mediated by DHT. nih.govresearchgate.net

5α-Reductase Activity Inhibition

This compound also impacts the enzyme 5α-reductase, which is crucial for the conversion of testosterone to the more potent androgen, DHT. nih.govresearchgate.netwikipedia.orgwikidoc.org

Impact on Testosterone to DHT Conversion Pathways

This compound is understood to decrease the activity of 5α-reductase. mdpi.comnih.govresearchgate.netcabidigitallibrary.org This inhibition reduces the conversion of testosterone to DHT, leading to decreased local concentrations of DHT in target tissues like the prostate. cabidigitallibrary.orgfrontiersin.org Lower levels of DHT contribute to the reduction in prostatic size and alleviation of associated clinical signs. cabidigitallibrary.orgresearchgate.net

Mechanistic Insights into Enzyme-Substrate Interactions

While specific detailed mechanistic insights into the direct enzyme-substrate interactions between this compound and 5α-reductase are not extensively described in the provided snippets, its inhibitory effect on this enzyme is a recognized part of its mechanism of action. mdpi.comnih.govresearchgate.netcabidigitallibrary.org This inhibition complements its androgen receptor antagonism, providing a dual approach to reducing androgenic stimulation.

Progesterone (B1679170) Receptor Agonism and Cross-Reactivity with Other Steroid Hormone Receptors

This compound is also classified as a progestin, indicating that it acts as an agonist of the progesterone receptor. wikipedia.orgeuropa.eueuropa.euresearchgate.net This progestogenic activity is a characteristic of its steroid structure, which is chemically related to progesterone. europa.eueuropa.euresearchgate.netvin.com

This compound is a steroid chemically related to progesterone and possesses potent progestagen activity. europa.eueuropa.euresearchgate.net While its primary therapeutic effects related to BPH are attributed to its antiandrogenic properties, its interaction with the progesterone receptor is a notable aspect of its pharmacology. wikipedia.orgeuropa.eueuropa.euresearchgate.net

Regarding cross-reactivity with other steroid hormone receptors, this compound has been noted to have virtually no estrogenic or androgenic activity beyond its intended antiandrogenic effect. wikipedia.org However, its side-effect profile suggests it possesses clinically relevant glucocorticoid activity. wikipedia.org Structurally similar compounds can exhibit cross-reactivity in steroid hormone assays, and while direct comprehensive data on this compound's cross-reactivity with a wide range of steroid hormone receptors (beyond AR and PR) is not detailed in the provided information, its steroid structure suggests the potential for interactions with other receptors within the steroid hormone family, although its selectivity for AR and PR appears to be a defining feature of its therapeutic profile. wikipedia.orgeuropa.eueuropa.euresearchgate.net

Anti-Gonadotropic Activities and Hypothalamic-Pituitary Axis Modulation in Preclinical Models

This compound is a steroidal antiandrogen with potent progestagenic activity. Its primary mechanism of action involves inhibiting the effects of androgens, such as testosterone and dihydrotestosterone (DHT), at the receptor level noahcompendium.co.ukeuropa.eueuropa.eu. In preclinical models, particularly studies focusing on benign prostatic hyperplasia (BPH) in dogs, this compound has demonstrated effects on the hypothalamic-pituitary-gonadal (HPG) axis, although these effects are generally considered less pronounced or different compared to other hormonal treatments like GnRH agonists nih.govuu.nl.

This compound competitively prevents the binding of androgens to their receptors in target tissues, such as the prostate noahcompendium.co.ukeuropa.eueuropa.eu. It also appears to block the transport of testosterone into prostate cells and may reduce the synthesis of androgen receptors and the activity of 5α-reductase, the enzyme that converts testosterone to the more potent DHT nih.govresearchgate.netfrontiersin.org.

While this compound's main effects are mediated through androgen receptor antagonism, its progestagenic activity can lead to some modulation of the HPG axis through negative feedback. Progestogens can suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland ymaws.comwikipedia.org. However, studies in dogs suggest that this compound has little or no significant long-term suppressive effect on the pituitary-testicular axis and generally does not negatively impact spermatogenesis or fertility in breeding animals nih.govuu.nlresearchgate.netmsdvetmanual.com. This contrasts with the effects of GnRH agonists, which cause desensitization of pituitary GnRH receptors, leading to a marked and prolonged suppression of LH and FSH, and consequently, a significant decrease in androgen production and inhibition of spermatogenesis nih.govmdpi.comnih.govmdpi.com.

Research findings in preclinical canine models illustrate the impact of this compound on prostate volume, which is indirectly related to its anti-androgenic and potential anti-gonadotropic effects. Studies have shown a rapid reduction in prostate volume following this compound administration. For instance, one study reported an average prostatic regression rate of 62.6% one week after the end of a one-week administration period in beagles researchgate.net. Another study indicated a 38.0% reduction in prostate volume by day 14 cabidigitallibrary.org. The magnitude and duration of prostate volume reduction can vary depending on the dosage and study design mdpi.com.

The effect of this compound on serum testosterone levels appears to be temporary or less pronounced compared to other hormonal interventions mdpi.com. While a sporadic decrease in FSH, LH, and testosterone was observed in a study involving a single high oral dose in human males, this effect was reversible europa.eueuropa.eunoahcompendium.co.uk. In preclinical canine studies specifically focusing on BPH treatment, the emphasis is often on the local anti-androgenic effects on the prostate rather than significant systemic HPG axis suppression that would impair reproductive function nih.govuu.nlresearchgate.netmsdvetmanual.com.

The following table summarizes some preclinical findings related to prostate volume reduction:

| Study | Species | Treatment Regimen | Time Point After Treatment | Prostate Volume Reduction (%) |

| Tsutsui et al. | Dogs | 0.2 or 0.5 mg/kg for 1 week | 1 week post-treatment | 62.6 (average) researchgate.net |

| Albouy et al. | Dogs | Not specified | Day 14 | 38.0 cabidigitallibrary.org |

| Socha et al. | Dogs | 0.25 mg/kg for 7 days | Day 14 | 64.3 researchgate.net |

| Socha et al. | Dogs | 0.25 mg/kg for 7 days | Day 28 | 54.7 researchgate.net |

| Study 1 mdpi.com | Dogs | 0.1–0.5 mg/kg SID | 4 weeks | 13.6 - 34.02 mdpi.com |

| Study 2 mdpi.com | Dogs | 0.1–0.5 mg/kg SID | 8 weeks | 18.2 - 55.88 mdpi.com |

These data highlight the effectiveness of this compound in reducing prostate volume in preclinical canine models, primarily through its anti-androgenic actions. The modulation of the HPG axis appears to be less significant than with other classes of hormonal drugs used for reproductive tract conditions, allowing for the preservation of fertility in breeding animals in many cases nih.govuu.nlresearchgate.netmsdvetmanual.com.

Preclinical Pharmacodynamics and Pharmacokinetics

Absorption and Distribution Patterns in Animal Models

Following oral administration, osaterone (B1677506) acetate (B1210297) is rapidly absorbed in dogs, with peak plasma concentrations typically observed around 2 hours post-dosing when administered with food. noahcompendium.co.ukeuropa.eueuropa.eu The main site of absorption in rats has been identified as the duodenum. europa.eu

Osaterone acetate undergoes a first-pass effect, primarily in the liver. noahcompendium.co.ukeuropa.eueuropa.eueuropa.eu In male rats, the bioavailability after oral administration was found to be low, approximately 30%, compared to its metabolites, indicating significant first-pass metabolism. europa.eu

Once absorbed, this compound and its metabolites are distributed throughout the body. Studies in male rats showed rapid and wide distribution of radioactivity to tissues following intravenous administration, with subsequent rapid disappearance. researchgate.net this compound and its major metabolite, 15β-hydroxythis compound, are significantly bound to plasma proteins, primarily albumin. noahcompendium.co.ukeuropa.eu Approximately 90% of this compound and 80% of 15β-hydroxythis compound are protein-bound. wikipedia.orgnoahcompendium.co.ukeuropa.eu This binding is reversible and does not appear to be affected by other substances known to bind specifically to albumin. noahcompendium.co.ukeuropa.eu

Data on plasma protein binding:

| Compound | Protein Binding (%) | Primary Binding Protein |

| This compound | ~90 | Albumin |

| 15β-Hydroxythis compound | ~80 | Albumin |

Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolism, primarily in the liver. wikipedia.orgnoahcompendium.co.ukeuropa.eu Studies in dogs and humans have identified several metabolic pathways. researchgate.netnih.gov

The primary routes of this compound metabolism include:

11β-hydroxylation researchgate.netnih.gov

15β-hydroxylation researchgate.netnih.gov

21-hydroxylation researchgate.netnih.gov

17α-deacetylation researchgate.netnih.gov

Dechlorination researchgate.netnih.gov

Combinations of these pathways lead to the formation of multiple oxidized metabolites. researchgate.netnih.gov All metabolites observed in humans have also been found in dogs. nih.gov However, 11β-hydroxylated metabolites (11β-OH OA and 11-oxo OA) have been detected in the plasma and urine of dogs but not in humans, suggesting a species difference in this specific pathway. nih.gov

Role of Cytochrome P450 Enzymes in Hepatic Metabolism

While specific details regarding the exact cytochrome P450 (CYP) enzymes involved in this compound metabolism are not extensively detailed in the provided information, the liver is identified as the primary site of first-pass metabolism, a process often mediated by CYP enzymes. noahcompendium.co.ukeuropa.eueuropa.eueuropa.eu Steroid metabolism is commonly associated with CYP enzymes.

Identification of Active Metabolites and Their Pharmacological Contribution

A major metabolite of this compound has been identified as 15β-hydroxythis compound. wikipedia.orgnoahcompendium.co.ukeuropa.eu This metabolite is pharmacologically active and possesses potent antiandrogenic activity, similar to the parent compound. wikipedia.orgnoahcompendium.co.ukeuropa.eu The antiandrogenic effect of osaterone and its major metabolite is attributed to the inhibition of the androgen-receptor complex. europa.eu

Excretion Routes and Elimination Kinetics

This compound and its metabolites are eliminated from the body primarily through feces via biliary excretion. noahcompendium.co.ukresearchgate.neteuropa.eueuropa.eueuropa.eu In dogs, approximately 60% of the administered radioactivity is excreted in feces, while about 25% is eliminated in urine within 14 days. noahcompendium.co.ukeuropa.eueuropa.eueuropa.eueuropa.eu

Elimination of this compound is slow, with a reported mean half-life ranging from approximately 80 hours to 197 ± 109.9 hours in dogs. wikipedia.orgnoahcompendium.co.ukeuropa.eueuropa.eueuropa.eunih.gov A significant amount of biliary recycling has been observed in dogs. researchgate.netnih.gov The major biliary metabolite in dogs has been identified as a glucuronide conjugate of 17α-acetoxy-6-chloro-21-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione. researchgate.netnih.gov

Following repeated oral administration in dogs, accumulation of this compound has been observed, with an accumulation factor of about 3-4 after 7 days of daily dosing. noahcompendium.co.ukeuropa.eueuropa.eueuropa.eueuropa.euvin.com This accumulation occurs without changes in the rates of absorption or elimination. noahcompendium.co.ukeuropa.eueuropa.eueuropa.eueuropa.eu

Data on Excretion in Dogs:

| Excretion Route | Percentage of Dose |

| Feces (via bile) | ~60% |

| Urine | ~25% |

Data on Elimination Half-life in Dogs:

| Species | Half-life (hours) |

| Dogs | ~80 to 197 ± 109.9 wikipedia.orgnoahcompendium.co.ukeuropa.eueuropa.eueuropa.eunih.gov |

In Vitro Cellular and Biochemical Investigations

Androgen Receptor Binding Assays and Receptor Affinity Studies

Osaterone (B1677506) acetate (B1210297) functions as an antagonist of the androgen receptor (AR), the primary biological target of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) wikipedia.orgwikipedia.org. Its antiandrogenic effect is attributed to the inhibition of the androgen-receptor complex in a concentration-dependent manner europa.eu. Studies have shown that osaterone acetate competitively prevents the binding of androgens to their prostatic receptors ncats.ioeuropa.eu.

Relative binding affinity studies using cytoplasmic androgen receptors from hamster prostate have been conducted to assess the potency of various steroids, including derivatives related to this compound nih.gov. These studies determine the concentration of a compound required to displace a radiolabeled androgen, such as [³H]DHT, from the receptor (IC₅₀ value) nih.gov. Compounds with lower IC₅₀ values exhibit higher binding affinity. While specific IC₅₀ values for this compound relative to DHT or other standards like cyproterone (B1669671) acetate were not consistently available across the search results, the mechanism of competitive binding to the AR is well-documented ncats.ioeuropa.eu. This compound has been reported to be five times more potent in vitro than chlormadinone (B195047) acetate in inhibiting prostatic volume in laboratory animals and dogs vin.com.

Enzyme Inhibition Assays for Steroidogenic Enzymes

This compound is understood to inhibit the action of 5α-reductase, the enzyme responsible for converting testosterone into the more potent DHT in prostatic epithelial cells cabidigitallibrary.orgnih.govnih.gov. DHT is a key androgen mediating the development and growth of the prostate cabidigitallibrary.org. By inhibiting 5α-reductase, this compound reduces the local concentration of DHT in prostatic tissue cabidigitallibrary.orgnih.gov.

The metabolism of this compound itself involves cytochrome P450 (CYP) enzymes, primarily in the liver europa.eunih.gov. In vitro studies using mouse hepatic microsomes have shown that the oxidation of this compound to 11β-hydroxy this compound is catalyzed by cytochrome P450 nih.gov. This process requires NADPH as a cofactor nih.gov. Investigations using various CYP inhibitors and inducers suggested that a novel cytochrome P450 in mouse liver might be responsible for this 11β-hydroxylation nih.gov. While these studies detail the enzymatic metabolism of this compound, they also highlight the interaction with CYP enzymes, which are part of the broader category of steroidogenic enzymes involved in hormone synthesis and metabolism europa.euevotec.comfrontiersin.org.

Cellular Proliferation and Apoptosis Modulation in Androgen-Dependent Cell Lines

This compound influences cellular processes in androgen-dependent cell lines, particularly those derived from prostate tissue. Its antiandrogenic properties lead to a reduction in the effects of androgens in target tissues like the prostate gland wikipedia.org.

In androgen-dependent prostate cancer cell lines, such as LNCaP cells, which express the androgen receptor, antiandrogens can modulate proliferation and apoptosis mdpi.comnih.gov. LNCaP cells are a widely used model for studying androgen-responsive growth and possess a mutated androgen receptor (T877A) that can exhibit altered affinity to various steroid compounds mdpi.com. Studies using LNCaP cells have shown that antiandrogens can compete with androgens for binding to the AR nih.gov. While some antiandrogens have shown stimulatory effects on LNCaP cell proliferation at certain concentrations, likely due to the characteristics of the mutated AR in this cell line, the primary intended effect of this compound as an antiandrogen is to reduce androgen-driven growth nih.gov. Research indicates that this compound causes marked atrophy of the prostate glandular epithelium, leading to the regression of BPH symptoms, which is consistent with an inhibition of cellular proliferation in androgen-dependent tissues mdpi.com.

Impact on Gene Expression Regulation in Target Cells

The binding of androgens to the androgen receptor leads to the translocation of the receptor into the nucleus, where it dimerizes and binds to DNA, modulating the transcription of target genes nih.gov. As an AR antagonist, this compound interferes with this process, thereby impacting the regulation of androgen-responsive genes wikipedia.orgwikipedia.org.

Differential Gene Expression Profiling

Differential gene expression profiling studies can reveal the changes in gene activity in target cells upon exposure to this compound. These studies compare the expression levels of numerous genes between treated and untreated cells to identify genes that are upregulated or downregulated. While direct gene expression profiling studies specifically detailing the effects of this compound on a broad scale were not extensively found in the provided search results, the mechanism of AR antagonism implies a downstream effect on the expression of genes regulated by the androgen receptor signaling pathway nih.govnih.gov.

Studies on androgen-dependent prostate cancer cell lines have utilized gene expression analysis to understand the molecular basis of responses to antiandrogen treatments oncotarget.commdpi.com. For instance, RNA sequencing studies in LNCaP cells have identified changes in gene expression related to lipid metabolism and other pathways in response to manipulations affecting AR signaling oncotarget.com. Although these studies might not directly use this compound, they demonstrate the methodology used to profile gene expression changes in androgen-dependent cellular contexts relevant to the action of antiandrogens.

Analysis of Androgen-Regulated Genes and Signaling Pathways

This compound's antiandrogenic activity directly impacts the expression of genes regulated by the androgen receptor and the associated signaling pathways nih.govnih.gov. The AR signaling pathway plays a critical role in the growth and function of androgen-dependent tissues, including the prostate nih.govmdpi.com. By blocking androgen binding to the AR, this compound prevents the activation of this pathway and the subsequent transcription of androgen-regulated genes nih.govnih.gov.

Research indicates that this compound directly decreases the concentrations of both DHT and the androgen nuclear receptor in the prostate cabidigitallibrary.org. This reduction in nuclear AR levels further contributes to the decreased expression of androgen-responsive genes. The AR signaling pathway regulates genes involved in various cellular processes, including proliferation, apoptosis, and differentiation nih.govmdpi.com. Interference with this pathway by this compound leads to altered expression of these downstream genes, contributing to its therapeutic effects in conditions like BPH mdpi.com. Studies on AR signaling in prostate cancer have identified gene signatures that are activated or inhibited upon androgen stimulation, providing a framework for understanding how AR antagonists like this compound might modulate gene expression nih.gov.

In Vivo Preclinical Studies in Animal Models

Models of Benign Prostatic Hyperplasia (BPH) Research

Osaterone (B1677506) acetate (B1210297) has been widely studied for its effectiveness in treating BPH in dogs. mdpi.comnih.gov Its mechanism of action involves reducing the uptake of androgens in prostatic tissue and inhibiting the action of 5α-reductase. mdpi.comnih.gov It also suppresses DHT receptor expression in prostate tissue. nih.gov

Prostate Volume and Tissue Morphology Regression Studies

Studies in dogs with BPH have demonstrated that osaterone acetate treatment leads to a significant reduction in prostate volume. cabidigitallibrary.orgresearchgate.netpatsnap.comnih.gov In one study, prostate volume regressed to 64.3% of the pretreatment volume after two weeks and to 54.7% at the end of a 28-day trial. cabidigitallibrary.orgresearchgate.net Another study reported a 57% and 61% reduction in prostatic volume at 60 and 120 days, respectively. patsnap.com A rapid decrease in prostate size has been observed. cabidigitallibrary.org The reduction in prostate volume is accompanied by vascular changes. nih.gov While this compound leads to a quicker reduction in prostate volume, the effect may not last as long compared to other treatments like deslorelin (B1574756) acetate. mdpi.com The sonographic recovery of prostatic tissue appears to occur secondary to the regression of the prostate vascular system. mdpi.com

Histopathological and Cellular Changes in Prostatic Tissue

This compound is reported to cause marked atrophy of the prostate glandular epithelium, contributing to the regression of BPH symptoms. mdpi.com The anti-androgenic effect of this compound is attributed to the inhibition of the androgen-receptor complex. europa.eu It reduces the intracellular uptake of testosterone (B1683101), targeting prostatic tissue apoptosis. nih.gov

Effects on Prostatic Fluid Composition and Biochemical Markers

BPH can alter the biochemical composition of prostatic fluid. patsnap.comnih.gov Research has investigated the effects of this compound on prostatic fluid composition in dogs with BPH. patsnap.comnih.gov One study found that prostatic fluid composition did not significantly vary during this compound treatment, with the exception of zinc (Zn2+). patsnap.comnih.gov A significant increase in zinc concentration was observed at 120 and 180 days, which correlated with the return to normal sperm values. patsnap.comnih.gov Canine prostatic fluid zinc concentrations have been shown to decrease during the development of BPH and return to normal during this compound treatment. patsnap.comnih.gov BPH in dogs is also associated with reduced total antioxidant capacity and increased protein oxidation in prostatic fluid and spermatozoa.

Investigations in Animal Models of Prostatic Tumors

In rats, this compound has been shown to markedly suppress the growth of pre-existing prostatic tumors. europa.eu

Impact on Reproductive Physiology and Spermatogenesis in Male Animals

Studies suggest that this compound does not significantly impair spermatogenesis in treated stud dogs, and they can remain fertile. cabidigitallibrary.orgnih.govvin.com While a transient decrease in seminal plasma volume and a temporary deterioration in the percentage of motile and progressive spermatozoa have been observed, this compound generally allows for the continuous reproductive use of stud dogs without altering libido. researchgate.net The mechanism of action of this compound, being targeted at BPH therapy, is not expected to influence semen quality significantly. nih.gov

Evaluation of Reproductive Organ Morphology

While the primary focus of studies is the prostate, this compound's impact on other reproductive organs has been considered. This compound does not appear to affect the testes. cabidigitallibrary.org

Semen Quality Parameters in Research Settings

One study observed a significant reduction (20%) in morphologically normal spermatozoa at 60 days following the initiation of this compound treatment, coinciding with a significant increase in sperm tail defects. These morphological changes were reported to resolve during the course of the treatment nih.gov. Another study noted a temporary decrease in the percentages of motile and progressively motile sperm, which was significant at 21 days post-treatment but did not persist at 8 or 12 weeks mdpi.com. Conversely, some studies have indicated no significant differences in sperm morphology during this compound administration, suggesting it did not affect spermatogenesis or sperm maturation researchgate.net.

Temporary reductions in seminal plasma volume have also been observed, which consequently led to a temporary increase in sperm concentration nih.govmdpi.com. Despite these observed modifications in semen quality parameters, this compound is generally considered not to affect fertility in breeding dogs, although the effects on fertility following repeated treatments have not been extensively investigated researchgate.netresearchgate.net.

Data from studies on semen quality parameters are summarized in the table below:

| Parameter | Observed Effect | Time Point Post-Treatment | Reference |

| Morphologically Normal Sperm | Significant reduction (20%) | 60 days | nih.gov |

| Sperm Tail Defects | Significant increase | 60 days | nih.gov |

| Sperm Morphology | No significant differences observed in some studies | During administration | researchgate.net |

| Motile Sperm Percentage | Temporary decrease (significant) | 21 days | mdpi.com |

| Progressively Motile Sperm | Temporary decrease (significant) | 21 days | mdpi.com |

| Seminal Plasma Volume | Temporary reduction | Varied (e.g., until week 8) | nih.govmdpi.com |

| Sperm Concentration | Temporary increase | Varied | nih.govmdpi.com |

Influence on Oxidative Stress and Antioxidant Balance in Prostatic Tissue

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathogenesis of BPH in both humans and dogs nih.gov. This oxidative imbalance can extend to the prostatic fluid, potentially impacting sperm quality mdpi.com.

While the direct influence of this compound treatment on oxidative stress and antioxidant balance specifically within prostatic tissue has not been extensively detailed in the provided search results, the context of its use in BPH is relevant. BPH in dogs is associated with reduced total antioxidant capacity and increased protein oxidation in prostatic fluid and spermatozoa . This suggests that therapeutic interventions for BPH might indirectly influence the oxidative status of the prostate and its secretions.

One study noted that prostatic fluid composition did not vary significantly during this compound treatment, with the exception of zinc (Zn2+) levels, which showed a significant increase at days 120 and 180, correlating with a return to normal sperm values nih.gov. Zinc is an important electrolyte for semen quality, and its increase in prostatic fluid during treatment might suggest an indirect positive impact on the local biochemical environment, potentially influencing antioxidant capacity, although this requires further investigation nih.gov.

The pathogenesis of BPH involves age-related hormonal changes that can lead to a chronic inflammatory response and the generation of ROS in the prostate nih.govresearchgate.net. This compound's action as an antiandrogen reduces the influence of androgens on the prostate, which could theoretically mitigate some of the factors contributing to oxidative stress in hyperplastic tissue noahcompendium.co.ukcabidigitallibrary.org. However, specific data directly measuring the levels of oxidative stress markers or antioxidant enzymes in the prostatic tissue of this compound-treated animals were not prominently featured in the search results.

Comparative Preclinical Efficacy and Mechanistic Studies

Comparison with Other Steroidal Antiandrogens

Osaterone (B1677506) acetate (B1210297) is a steroidal antiandrogen chemically related to progesterone (B1679170). europa.eueuropa.eu Its antiandrogenic activity is primarily mediated through competitive inhibition of androgen receptors (AR). europa.eueuropa.eumdpi.com This action prevents the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and impairs their normal function in target tissues like the prostate gland. mdpi.comnih.gov Osaterone acetate also blocks the transport of testosterone into the prostate and may reduce the synthesis of androgen receptors. europa.eumdpi.comnih.gov Furthermore, it has been shown to inhibit the action of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT. mdpi.comcabidigitallibrary.orgmdpi.com

Relative Potency and Receptor Affinity Comparisons (e.g., Chlormadinone (B195047) Acetate, Cyproterone (B1669671) Acetate, Delmadinone (B137183) Acetate)

Preclinical studies have compared the antiandrogenic potency of this compound with other steroidal antiandrogens, such as chlormadinone acetate and cyproterone acetate. This compound has been reported to be significantly more potent than chlormadinone acetate in inhibiting the growth of hormone-induced canine BPH in preclinical models. researchgate.net Specifically, one study indicated that this compound was at least 5 times more potent than chlormadinone acetate. researchgate.netvin.com Both this compound and its major metabolite, 15β-hydroxythis compound, exhibit potent antiandrogenic activity. europa.euwikipedia.org

While direct quantitative data on receptor affinity across all listed compounds in a single comparative study is limited in the provided search results, the observed differences in potency suggest varying degrees of affinity for the androgen receptor or differential effects on downstream signaling pathways.

A summary of relative potencies based on observed effects in preclinical models is presented in the table below:

| Compound | Relative Potency (vs. Chlormadinone Acetate) | Primary Mechanism(s) of Action |

| This compound | At least 5 times more potent researchgate.netvin.com | AR Antagonist, 5α-reductase Inhibitor, Inhibits Testosterone Transport |

| Chlormadinone Acetate | 1x (Reference) | AR Antagonist, Reduces Testosterone Uptake mdpi.com |

| Cyproterone Acetate | Varied reports | AR Antagonist, Antigonadotropic wikipedia.org |

| Delmadinone Acetate | Varied reports | AR Antagonist, Progestogen/Antigonadotropin wikipedia.org |

Note: Relative potency is based on observed effects in preclinical models for BPH where reported. Specific receptor binding affinity data for a direct comparison across all compounds was not consistently available in the provided sources.

Differential Effects on Prostatic Tissue Regression

This compound has demonstrated significant efficacy in inducing prostatic tissue regression in preclinical models, particularly in dogs with BPH. Studies have shown a dose-dependent decrease in the weight of the prostate gland and accessory glands in rats and dogs treated with oral osaterone. europa.eu In dogs with BPH, this compound treatment resulted in a rapid reduction of prostate volume. cabidigitallibrary.orgsemanticscholar.org For instance, a mean prostatic regression rate of 62.6% was observed one week after the end of a one-week administration period in one study. nih.gov Another study reported a significant reduction in prostate volume by approximately 64.3% of the pretreatment volume after two weeks of treatment. cabidigitallibrary.org

Comparative studies with delmadinone acetate have shown that while both drugs were similarly effective in reducing clinical signs and inducing complete clinical remission, this compound reduced prostate volume significantly more quickly than delmadinone acetate. researchgate.netnih.gov Delmadinone acetate produced a 21% reduction in prostate volume within 14 days, with further reduction exceeding 35% by 60 days. mdpi.com this compound, on the other hand, showed a significant reduction in prostate volume from day 14 onwards. semanticscholar.org

The marked atrophy of the prostate glandular epithelium caused by this compound contributes to the observed regression of BPH symptoms. mdpi.comuu.nl

Comparative Analysis with Gonadotropin-Releasing Hormone (GnRH) Agonists/Antagonists

Comparisons between this compound and GnRH agonists/antagonists highlight distinct mechanisms of action and differing effects on the androgen axis and prostatic parameters.

Distinct Mechanisms of Action on the Androgen Axis

This compound is a steroidal antiandrogen that primarily acts by blocking androgen receptors at the prostatic level and inhibiting 5α-reductase activity. mdpi.commdpi.comresearchgate.net This directly counteracts the effects of androgens on the prostate gland without significantly suppressing the pituitary-testicular axis. cabidigitallibrary.orguu.nl Studies have shown that this compound administration does not decrease plasma levels of luteinizing hormone (LH) and does not significantly affect the testes or pituitary LH cells. cabidigitallibrary.org

In contrast, GnRH agonists, such as deslorelin (B1574756) acetate, are superagonists of the GnRH receptor. mdpi.comnih.gov Following an initial surge in pituitary hormones (flare effect), continuous administration leads to desensitization of GnRH receptors, resulting in a downregulation effect characterized by a significant depletion of LH and follicle-stimulating hormone (FSH). mdpi.commdpi.comnih.gov This, in turn, markedly decreases the production of androgens by the testes, leading to a state of pharmacological castration. mdpi.comvin.comnih.gov GnRH antagonists, while not as extensively discussed in the provided results concerning this compound comparisons, directly block GnRH receptors, preventing the release of LH and FSH and thus suppressing androgen production without the initial flare effect. researchgate.net

The key difference lies in this compound's direct action at the receptor and enzyme level within the prostate versus GnRH agonists/antagonists' action on the hypothalamic-pituitary-gonadal axis to reduce systemic androgen levels.

Comparative Effects on Prostatic Parameters and Hormone Levels

Both this compound and GnRH agonists like deslorelin acetate are effective in reducing prostate size and alleviating clinical signs associated with BPH. mdpi.comresearchgate.net However, there are differences in the onset and duration of their effects. This compound typically leads to a more rapid reduction in clinical signs and prostate volume, often observed within 7 to 14 days. cabidigitallibrary.orgmdpi.comresearchgate.net The effect on prostate volume reduction with this compound has been noted to occur more quickly compared to deslorelin acetate. semanticscholar.org In contrast, the reduction in prostate size with deslorelin acetate is generally slower, becoming apparent after several weeks (e.g., 4-6 weeks or more), but the effect tends to last longer. semanticscholar.orgresearchgate.netclinicaltheriogenology.net

Regarding hormone levels, this compound does not significantly decrease plasma testosterone levels. cabidigitallibrary.orgcore.ac.uk Its action is primarily at the target tissue level. europa.eumdpi.comnih.gov Conversely, GnRH agonists cause a significant decrease in serum testosterone concentrations due to the downregulation of the pituitary-testicular axis. vin.comnih.gov This decrease in testosterone is directly linked to the reduction in prostate size observed with GnRH agonist treatment. vin.comcore.ac.uk

A comparative overview of their effects is presented below:

| Feature | This compound | GnRH Agonists (e.g., Deslorelin Acetate) |

| Primary Mechanism | AR Antagonist, 5α-reductase Inhibitor mdpi.commdpi.comresearchgate.net | Suppresses Pituitary-Testicular Axis mdpi.commdpi.comnih.gov |

| Effect on Systemic Androgens | No significant decrease in testosterone cabidigitallibrary.orgcore.ac.uk | Significant decrease in testosterone vin.comnih.gov |

| Onset of Prostatic Regression | More rapid cabidigitallibrary.orgmdpi.comsemanticscholar.orgresearchgate.net | Slower semanticscholar.orgresearchgate.netclinicaltheriogenology.net |

| Duration of Effect | Shorter duration (e.g., up to 5-6 months) mdpi.comresearchgate.net | Longer duration (e.g., at least 6-12 months) mdpi.comnih.govresearchgate.net |

| Effect on Fertility | Generally preserves fertility mdpi.comnih.govmdpi.comnih.gov | Induces temporary infertility nih.govmdpi.comvin.comnih.gov |

Synergistic and Antagonistic Interactions with Other Therapeutic Agents in Preclinical Models

Information specifically detailing synergistic or antagonistic interactions of this compound with other therapeutic agents in preclinical models is limited within the provided search results. The focus of the results is primarily on comparisons with other antiandrogens and GnRH agonists.

One mention indicates that GnRH agonists (such as deslorelin acetate) can be used in association with this compound in dogs not intended for reproduction, suggesting a potential combined approach, although the nature of this interaction (synergistic or simply additive due to different mechanisms) is not explicitly defined as synergistic in the provided snippets. researchgate.net

Advanced Research Methodologies and Computational Approaches

Computational Modeling of Ligand-Receptor Interactions

Computational modeling techniques are employed to understand how osaterone (B1677506) acetate (B1210297) interacts with its primary target, the androgen receptor (AR). These methods, part of computer-aided drug design (CADD), include techniques such as molecular dynamics simulations and docking studies studysmarter.co.uk. Molecular docking simulations predict the preferred orientation (binding pose) of a ligand, such as osaterone acetate, within the binding site of a receptor, like the AR, and estimate the binding affinity studysmarter.co.uknih.gov. The principle of maximum complementarity between the ligand and receptor is a key aspect evaluated in these studies nih.gov.

Understanding the precise interaction between this compound and the AR at an atomic level through computational modeling helps to explain its antiandrogenic activity and selectivity nih.gov. This can involve analyzing the types of interactions (e.g., hydrogen bonds, Van der Waals forces) and the specific amino acid residues in the receptor involved in binding researchgate.net. While general principles of ligand-receptor interactions and computational methods are well-established, specific detailed computational studies focusing solely on this compound's interaction with the AR were not prominently detailed in the search results beyond its known function as an AR antagonist nih.gov. However, the application of such techniques is standard in modern pharmacological research to characterize drug-target interactions studysmarter.co.uknih.gov.

Genomic and Proteomic Analyses to Elucidate Downstream Effects

Genomic and proteomic analyses are powerful tools used to investigate the broader biological impact of this compound treatment beyond its direct interaction with the androgen receptor. Genomic analysis involves studying changes in gene expression profiles, while proteomic analysis examines alterations in protein levels and activity within target tissues, such as the prostate gland researchgate.net.

By analyzing gene expression patterns after this compound administration, researchers can identify which genes are upregulated or downregulated. This provides insights into the molecular pathways affected by the drug. For instance, as this compound is an AR antagonist, genomic studies could reveal changes in the expression of genes regulated by androgens nih.govresearchgate.net. Similarly, proteomic studies can identify changes in the abundance of specific proteins involved in prostatic growth, function, and signaling pathways influenced by androgens researchgate.net.

Advanced Imaging Techniques in Preclinical Assessment (e.g., Contrast-Enhanced Ultrasound)

Advanced imaging techniques, particularly contrast-enhanced ultrasound (CEUS), are valuable tools for the non-invasive preclinical assessment of this compound's effects on target organs like the prostate gland dntb.gov.uamdpi.com. CEUS provides detailed information about tissue vascularization and perfusion, which can be altered in conditions like BPH and in response to treatment mdpi.com.

In studies evaluating this compound for BPH in dogs, CEUS has been used to monitor changes in prostatic blood flow and tissue characteristics dntb.gov.uamdpi.comresearchgate.netnih.gov. The technique involves injecting a contrast agent consisting of gas microbubbles, which enhances the ultrasound signal and allows for the visualization of blood flow dynamics within the prostate mdpi.com.

Research using CEUS has demonstrated that this compound treatment leads to a significant increase in the wash-in and wash-out times of the contrast agent in the prostate, indicating a reduction in prostatic perfusion mdpi.comnih.gov. This reduction in blood flow is consistent with the known effects of this compound in decreasing prostate volume mdpi.comresearchgate.net. CEUS can also help detect parenchymal alterations and cysts within the prostate, providing a more comprehensive assessment of treatment efficacy beyond just volume reduction mdpi.com.

A study involving fifteen dogs with BPH treated with this compound utilized CEUS to assess prostatic vascularization. Before treatment (Day 0), the mean wash-in time was 11.93 ± 2.08 seconds, and the mean wash-out time was 42.20 ± 6.99 seconds. After 21 days of treatment (Day 21), the mean wash-in time increased to 14.73 ± 2.54 seconds, and the mean wash-out time increased to 51.13 ± 6.03 seconds. These changes were statistically significant (p < 0.001), confirming a decrease in prostatic perfusion following this compound treatment mdpi.comnih.gov.

The use of CEUS in preclinical studies with this compound provides objective, quantitative data on changes in prostatic vascularization, which serves as a valuable indicator of the drug's therapeutic effect on the target tissue mdpi.com.

CEUS Findings in Dogs with BPH Before and After this compound Treatment mdpi.comnih.gov

| Parameter | Before Treatment (Day 0) Mean ± SD | After Treatment (Day 21) Mean ± SD | Statistical Significance (p-value) |

| Wash-in Time (s) | 11.93 ± 2.08 | 14.73 ± 2.54 | < 0.001 |

| Wash-out Time (s) | 42.20 ± 6.99 | 51.13 ± 6.03 | < 0.001 |

This data highlights the ability of CEUS to detect significant changes in prostatic perfusion as a result of this compound treatment.

This compound is a synthetic steroidal antiandrogen with potent progestagenic activity, primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs wikipedia.orgeuropa.eu. Its mechanism of action involves competitively preventing the binding of androgens to their prostatic receptors and blocking the transport of testosterone (B1683101) into the prostate europa.eu. An active metabolite, 15β-hydroxythis compound, also exhibits antiandrogenic activity europa.eu. While its efficacy in canine BPH is established, several avenues for future research remain to fully understand its potential and optimize its application.

Future Directions and Unexplored Research Avenues

Q & A

Q. What is the mechanism of action of osaterone acetate in treating androgen-dependent conditions, and what experimental methodologies validate this?

this compound functions as a progestin with anti-androgenic properties, binding to progesterone receptors to suppress gonadotropin secretion and reduce testicular steroidogenesis . Methodological validation typically involves:

- Receptor binding assays : Quantify affinity for progesterone vs. androgen receptors using competitive binding studies.

- In vivo hormonal profiling : Measure serum testosterone, luteinizing hormone (LH), and prostate-specific biomarkers (e.g., prostate volume) in animal models like dogs with benign prostatic hyperplasia (BPH) .

- Histopathological analysis : Assess prostate gland morphology post-treatment via ultrasonography or tissue biopsies .

Q. What standardized protocols exist for determining this compound’s pharmacokinetic parameters in preclinical models?

Pharmacokinetic studies commonly employ:

- High-performance liquid chromatography (HPLC) or LC-MS : Quantify plasma concentrations after single or repeated dosing. Key parameters include half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) .

- Dose-response studies : Administer escalating doses to establish linearity and saturation thresholds.

- Tissue distribution analysis : Use radiolabeled this compound to track accumulation in target organs (e.g., prostate) versus non-target tissues .

Q. Which biomarkers are validated for monitoring this compound’s therapeutic efficacy in androgen-dependent conditions?

Validated biomarkers include:

- Prostate-specific antigen (PSA) : Reduced levels correlate with anti-androgenic activity in BPH models .

- Testicular volume and semen parameters : Ultrasonographic measurements in dogs show dose-dependent reductions .

- Serum hormone panels : LH, testosterone, and dihydrotestosterone (DHT) levels are critical for assessing endocrine feedback .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s efficacy across experimental models (e.g., species-specific responses)?

Contradictions often arise from interspecies variations in receptor affinity or metabolic pathways. Mitigation strategies include:

- Systematic literature reviews : Apply PRISMA guidelines to synthesize data from randomized controlled trials (RCTs) and preclinical studies, focusing on inclusion criteria (e.g., BPH models, hormonal endpoints) .

- Meta-regression analysis : Adjust for covariates like dosage, treatment duration, and baseline hormone levels to identify confounding factors .

- Comparative pharmacokinetic modeling : Use allometric scaling to extrapolate dose equivalency between species .

Q. What experimental designs optimize the evaluation of this compound’s long-term endocrine effects?

Longitudinal studies should incorporate:

- Multi-arm designs : Compare this compound against established anti-androgens (e.g., deslorelin acetate) and placebo controls .

- Time-series analysis : Collect data at baseline (T0), mid-treatment (T12), and endpoint (T24) to track dynamic hormonal changes .

- Delayed-onset cohorts : Assess recovery of endocrine function post-treatment cessation to evaluate reversibility .

Q. How should researchers address methodological limitations in quantifying this compound’s tissue-specific bioavailability?

Advanced approaches include:

- Microdialysis techniques : Measure real-time drug concentrations in prostate interstitial fluid .

- Immunohistochemical staining : Localize drug-target engagement (e.g., progesterone receptor occupancy) in tissue sections .

- Population pharmacokinetic (PopPK) modeling : Integrate inter-individual variability (e.g., age, renal function) to predict exposure-response relationships .

Methodological Guidelines for Data Presentation

-

Tables : Use Roman numerals for labeling, and include footnotes explaining statistical methods (e.g., ANOVA results from multi-group comparisons) . Example:

Timepoint Prostate Volume (cm³) Testosterone (ng/mL) T0 25.3 ± 2.1 4.8 ± 0.9 T24 18.7 ± 1.6* 1.2 ± 0.3* *p < 0.05 vs. baseline . -

Figures : Ensure clarity in multi-panel charts (e.g., line graphs for hormonal trends, box plots for inter-group variability) . Annotate significance levels and error bars (SD or SEM).

-

Supplementary Data : Archive raw datasets (e.g., HPLC chromatograms, ultrasonographic images) in repositories like Figshare, citing DOIs in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.